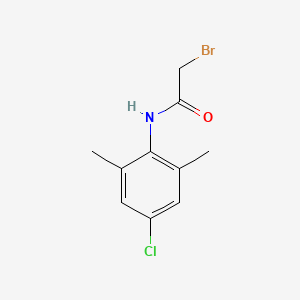
3-(5-Acetyl-2-thienyl)benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(5-Acetyl-2-thienyl)benzaldehyde is an organic compound that features a benzaldehyde moiety attached to a thiophene ring substituted with an acetyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(5-Acetyl-2-thienyl)benzaldehyde typically involves the condensation of thiophene derivatives with benzaldehyde derivatives. One common method is the Friedel-Crafts acylation reaction, where thiophene is acylated with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting acetylated thiophene is then subjected to a formylation reaction to introduce the benzaldehyde group .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient and consistent production. The use of advanced catalytic systems and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions: 3-(5-Acetyl-2-thienyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2).
Major Products:
Oxidation: 3-(5-Acetyl-2-thienyl)benzoic acid.
Reduction: 3-(5-Acetyl-2-thienyl)benzyl alcohol.
Substitution: Halogenated derivatives of the original compound.
Scientific Research Applications
3-(5-Acetyl-2-thienyl)benzaldehyde has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Mechanism of Action
The mechanism of action of 3-(5-Acetyl-2-thienyl)benzaldehyde involves its interaction with various molecular targets and pathways. The compound’s aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. Additionally, the thiophene ring can participate in π-π interactions with aromatic residues in biological molecules, affecting their function .
Comparison with Similar Compounds
- 3-(5-Acetylthiophen-2-yl)benzaldehyde
- 3-(5-Acetyl-2-thienyl)benzoic acid
- 3-(5-Acetyl-2-thienyl)benzyl alcohol
Comparison: 3-(5-Acetyl-2-thienyl)benzaldehyde is unique due to the presence of both an aldehyde group and an acetyl-substituted thiophene ring. This combination imparts distinct chemical reactivity and potential biological activity compared to similar compounds that may lack one of these functional groups .
Properties
Molecular Formula |
C13H10O2S |
|---|---|
Molecular Weight |
230.28 g/mol |
IUPAC Name |
3-(5-acetylthiophen-2-yl)benzaldehyde |
InChI |
InChI=1S/C13H10O2S/c1-9(15)12-5-6-13(16-12)11-4-2-3-10(7-11)8-14/h2-8H,1H3 |
InChI Key |
POKIIQSTEBGDSP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(S1)C2=CC=CC(=C2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


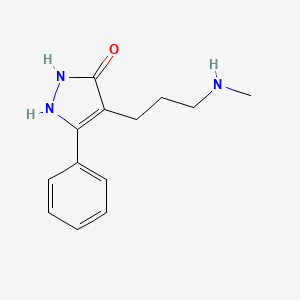
![N'-(10-{4-[(E)-(4-Hexylphenyl)diazenyl]phenoxy}decyl)-N,N-dimethylurea](/img/structure/B12609173.png)
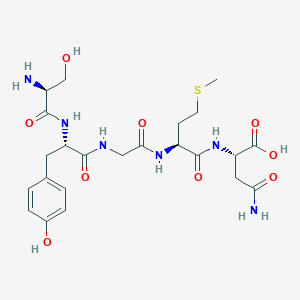
![4-[(Furo[2,3-d]pyrimidin-4-yl)amino]-2-hydroxybenzonitrile](/img/structure/B12609181.png)
![Pyrimidine, 2-chloro-4-(methylthio)-6-[4-(methylthio)phenyl]-5-phenyl-](/img/structure/B12609183.png)
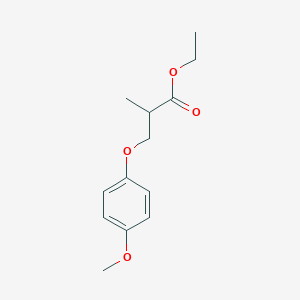



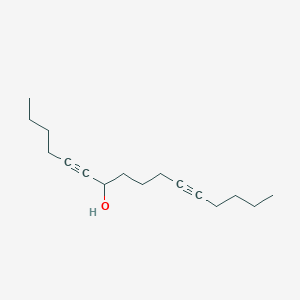
![Diethyl [1-cyano-2-(morpholin-4-yl)ethyl]phosphonate](/img/structure/B12609236.png)

![2,5-Dimethoxybicyclo[4.2.0]octa-1,3,5,7-tetraene-7-carboxylic acid](/img/structure/B12609250.png)
